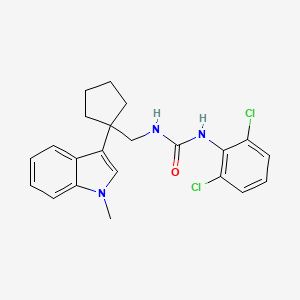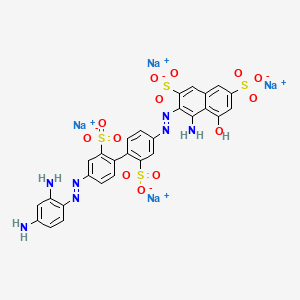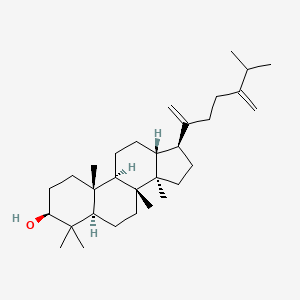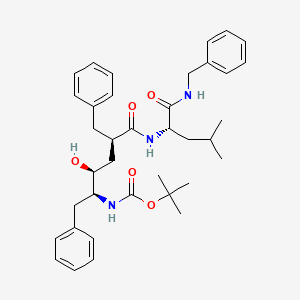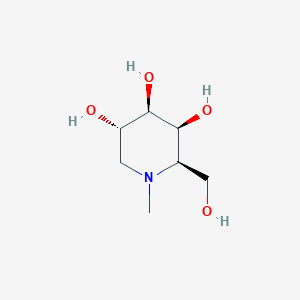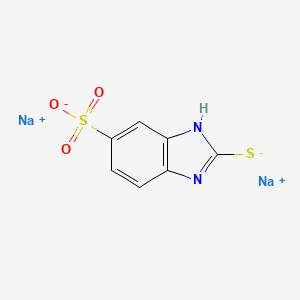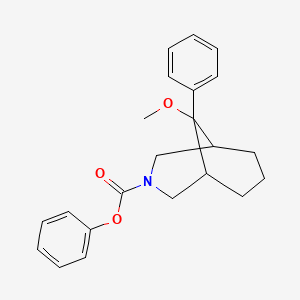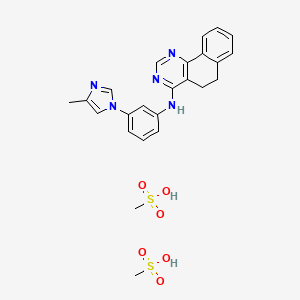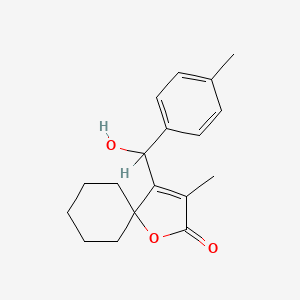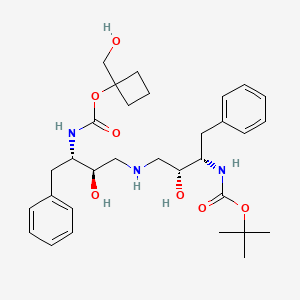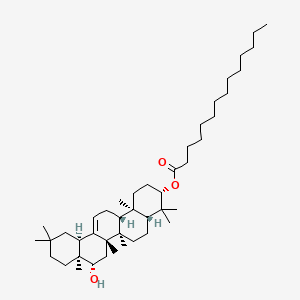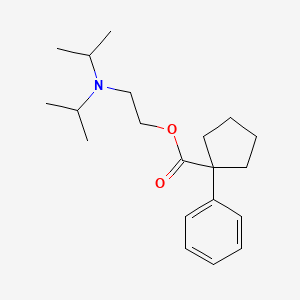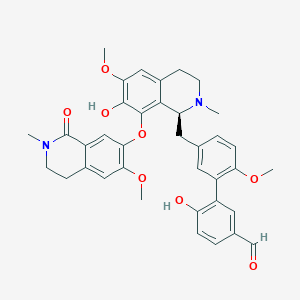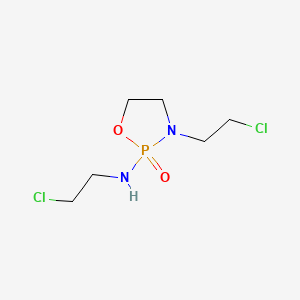
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves the reaction of phosphorous oxychloride (POCl3), N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel. The process includes cooling the mixture to a temperature range of -15 to -10°C, followed by the addition of 3-aminopropan-1-ol and an auxiliary base. The reaction mixture is then gradually heated to 20-40°C until the conversion of substrates is complete .
Analyse Chemischer Reaktionen
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolites.
Reduction: Reduction reactions can lead to the formation of less active or inactive metabolites.
Substitution: The compound can undergo substitution reactions, particularly involving the chloroethyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions include active metabolites that exert cytotoxic effects on cancer cells .
Wissenschaftliche Forschungsanwendungen
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of alkylating agents.
Biology: The compound is used to investigate the effects of DNA alkylation and repair mechanisms.
Industry: The compound is used in the development of new anticancer drugs and formulations.
Wirkmechanismus
The mechanism of action of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound is metabolized by cytochrome P450 enzymes to form its active metabolites, which are responsible for its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide is similar to other nitrogen mustard alkylating agents such as cyclophosphamide and chlorambucil. it is unique in its structural isomerism with cyclophosphamide, which results in different pharmacokinetic and toxicity profiles. Similar compounds include:
Cyclophosphamide: Another nitrogen mustard alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard derivative used to treat chronic lymphocytic leukemia.
This compound stands out due to its specific applications in treating certain types of cancer and its distinct metabolic pathways.
Eigenschaften
CAS-Nummer |
165131-65-7 |
|---|---|
Molekularformel |
C6H13Cl2N2O2P |
Molekulargewicht |
247.06 g/mol |
IUPAC-Name |
N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C6H13Cl2N2O2P/c7-1-3-9-13(11)10(4-2-8)5-6-12-13/h1-6H2,(H,9,11) |
InChI-Schlüssel |
WCFDBKOSUJEIRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=O)(N1CCCl)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


